N-(azetidin-3-yl)ethanesulfonamide
Description
Properties
Molecular Formula |
C5H12N2O2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
N-(azetidin-3-yl)ethanesulfonamide |
InChI |
InChI=1S/C5H12N2O2S/c1-2-10(8,9)7-5-3-6-4-5/h5-7H,2-4H2,1H3 |
InChI Key |
NURAPUHDOHRJQG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1CNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(azetidin-3-yl)ethanesulfonamide typically involves the reaction of azetidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Azetidine+Ethanesulfonyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(azetidin-3-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(azetidin-3-yl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Structural Features
Functional and Pharmacological Insights
- CBiPES : This compound’s biphenyl and pyridinylmethyl substituents likely enhance receptor binding affinity, particularly in CNS targets. Its synthesis at Eli Lilly suggests evaluation in neurotransmitter modulation, possibly as a histaminergic or glutamatergic agent.
- The hydrochloride salt form indicates formulation for solubility.
- Bromopyridinylmethyl Derivative (CAS 1202552-53-1) : Bromine introduces steric bulk and electron-withdrawing effects, which may influence binding kinetics in enzyme inhibition or halogen-bonding interactions.
Azetidine vs. Bulkier Substituents
- The azetidine group in this compound offers steric compactness compared to bulkier substituents (e.g., biphenyl in CBiPES). This may favor penetration of blood-brain barrier (BBB) for CNS targets.
- Conversely, bulkier groups (e.g., bromopyridine) may limit BBB permeability but improve selectivity for peripheral enzymes or receptors.
Biological Activity
N-(azetidin-3-yl)ethanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features an azetidine ring and a sulfonamide functional group. The molecular formula is C₅H₁₃N₃O₂S, with a molecular weight of approximately 165.24 g/mol. The azetidine ring is significant as it may enhance the compound's ability to penetrate biological membranes, potentially increasing its efficacy against bacterial infections.
The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. As a sulfonamide, it is known to act as an enzyme inhibitor by mimicking substrates or transition states in enzymatic reactions. This characteristic is crucial for its antibacterial properties and potential anti-inflammatory effects.
Antibacterial Activity
Sulfonamides are traditionally recognized for their antibacterial properties. This compound has been investigated for its ability to inhibit bacterial growth by targeting key enzymes involved in bacterial metabolism. Studies suggest that the azetidine structure may enhance its antibacterial efficacy compared to other sulfonamides.
Anticancer Potential
Research indicates that compounds with similar structures to this compound have demonstrated anticancer activity. For instance, azetidinone derivatives have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines, including breast and prostate cancers . The specific activity of this compound against cancer cells remains to be fully elucidated but warrants further investigation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| N-(azetidin-3-yl)methanesulfonamide | Methane group instead of ethane | Antibacterial |
| N-(azetidin-3-yl)propanesulfonamide | Propane group | Anticancer |
| N-(azetidin-3-yl)butanesulfonamide | Butane group | Antiviral |
This compound stands out due to its specific ethanesulfonamide group, which imparts distinct chemical and biological properties compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of sulfonamides and their derivatives:
- Antibacterial Efficacy : Research has shown that sulfonamides can effectively inhibit the growth of various bacterial strains by interfering with folate synthesis pathways.
- Anticancer Research : In vitro studies demonstrated that azetidinone derivatives could induce apoptosis in cancer cell lines at nanomolar concentrations, highlighting their potential as anticancer agents .
- Antiviral Activity : A study on related azetidinone compounds revealed their ability to inhibit viral replication in human coronaviruses, suggesting a potential avenue for further exploration with this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(azetidin-3-yl)ethanesulfonamide, and how can purity be ensured?
- Methodological Answer :
- Step 1 : React azetidin-3-amine with ethanesulfonyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Use triethylamine as a base to neutralize HCl byproducts .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC). Terminate the reaction when the amine starting material is fully consumed.
- Step 3 : Purify the crude product using silica gel chromatography with a gradient elution system (e.g., ethyl acetate/hexane). Confirm purity (>95%) via HPLC with UV detection at 254 nm .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to confirm the presence of the azetidine ring (e.g., triplet for CH groups at δ ~3.5–4.0 ppm) and sulfonamide moiety (SONH resonance at δ ~7.5 ppm in DMSO-d) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 193.07 for CHNOS) .
Q. What solvents and reaction conditions are critical for stabilizing this compound during synthesis?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents like THF or dichloromethane (DCM) to enhance solubility of intermediates. Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis of the sulfonamide group .
- Temperature Control : Maintain reactions at 0–25°C to suppress side reactions (e.g., ring-opening of azetidine) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?
- Methodological Answer :
- Core Modifications : Introduce substituents at the azetidine nitrogen (e.g., benzoyl, pyrazinyl groups) or the sulfonamide ethyl chain (e.g., fluorophenyl, cyclopropyl) to evaluate effects on target binding .
- Biological Assays : Test derivatives against kinase panels (e.g., FMS-like tyrosine kinase 3) using enzymatic inhibition assays. Correlate IC values with structural features to identify pharmacophores .
Q. What strategies mitigate contradictory data in solubility and bioavailability studies of this compound analogs?
- Methodological Answer :
- Solubility Enhancement : Co-crystallize with cyclodextrins or use salt forms (e.g., hydrochloride) to improve aqueous solubility. Validate via dynamic light scattering (DLS) .
- Bioavailability Analysis : Conduct parallel artificial membrane permeability assays (PAMPA) to resolve discrepancies between in vitro and in vivo absorption data. Adjust logP values via substituent engineering (e.g., adding methoxy groups) .
Q. How can computational methods predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses with targets like metabotropic glutamate receptors (mGluR2). Prioritize docking scores < -7.0 kcal/mol for experimental validation .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze root-mean-square deviation (RMSD) to confirm binding mode consistency .
Q. What analytical techniques resolve stereochemical ambiguities in this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
